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molecular formula C10H14O3 B8655201 2-(4-Methoxyphenyl)-1,3-propanediol

2-(4-Methoxyphenyl)-1,3-propanediol

Cat. No. B8655201
M. Wt: 182.22 g/mol
InChI Key: BZRJGCQJXBLREE-UHFFFAOYSA-N
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Patent
US05091274

Procedure details

LiAlH4 (5.75 g, 0.15 mol) was suspended in ethyl ether (150 mL), and into this suspension solution compound 19 (16.85 g, 0.10 mol) dissolved in 50 ml ethyl ether was added dropwise. The resulting solution was stirred at 40° C. for 40 hr, and cooled in ice bath, and ethyl ether (15 ml) was introduced dropwise to destroy the excess LiAlH4 remaining in the solution. After the addition was completed, the resulting solution was added with 200 ml HCl aqueous solution (HCl/H2O, 1:2) and stirred for one hr. The organic phase was removed. The aqueous phase was extracted with ethyl ether (2×200 ml). The ether layer was combined with the collected organic phase, and then was washed with NaHCO3 aqueous solution (2%, 20 ml), water (20 ml), saturated sodium chloride solution (20 ml), dried, and filtered. The residual was recrystallized from benzene to yield 12 g (66%) product 20. 1 H-NMR (CDCl3, TMS, δ in ppm): 2.17 (s, 2H, --OH), 3.08 (m, 1H PhCH), 6.82 and 7.13 (q, 4 aromatic protons).
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
16.85 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10](=O)[CH:11]([C:17]1[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=1)[C:12](OCC)=[O:13])C>C(OCC)C>[CH3:24][O:23][C:20]1[CH:19]=[CH:18][C:17]([CH:11]([CH2:12][OH:13])[CH2:10][OH:9])=[CH:22][CH:21]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
5.75 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
16.85 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C1=CC=C(C=C1)OC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 40° C. for 40 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice bath
CUSTOM
Type
CUSTOM
Details
to destroy the excess LiAlH4 remaining in the solution
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
the resulting solution was added with 200 ml HCl aqueous solution (HCl/H2O, 1:2)
STIRRING
Type
STIRRING
Details
stirred for one hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase was removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl ether (2×200 ml)
WASH
Type
WASH
Details
was washed with NaHCO3 aqueous solution (2%, 20 ml), water (20 ml), saturated sodium chloride solution (20 ml)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residual was recrystallized from benzene

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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